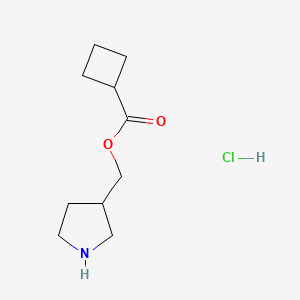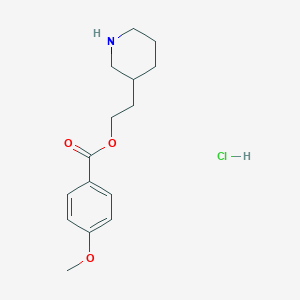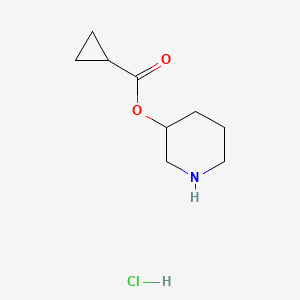
Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride
Descripción general
Descripción
Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 . It has been studied for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride is characterized by a five-membered pyrrolidine ring . The molecular weight of the compound is 219.71 g/mol.Aplicaciones Científicas De Investigación
Chemistry and Synthesis
Pyrrolidines, including compounds related to Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride, are significant in chemistry due to their biological effects and applications in medicine and industry, such as in dyes or agrochemicals. The synthesis of pyrrolidines can be studied through various chemical reactions like [3+2] cycloaddition, demonstrating their diverse applications in organic synthesis (Żmigrodzka et al., 2022). Additionally, cycloaddition and annulation strategies are central to the construction of multisubstituted pyrrolidines, showcasing their role in efficient, stereoselective, and diverse product synthesis, particularly in the context of natural product synthesis (Li, Ye, & Zhang, 2018).
Catalytic Applications
Catalytic asymmetric synthesis using 1,3-dipolar cycloaddition of azomethine ylides illustrates the versatility and efficiency of pyrrolidine synthesis, highlighting their importance in creating stereochemical diversity in enantioselective syntheses (Adrio & Carretero, 2019).
Biological and Medicinal Chemistry
Pyrrolidines, including derivatives of Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride, find extensive applications in biological and medicinal chemistry. They serve as core structures in various bioactive natural products and drugs. Their synthesis and modifications are critical in developing new pharmaceuticals and biological probes, demonstrating their significance in the field of chemical biology (Narayan et al., 2014).
Application in Cognitive Disorders Treatment
Compounds similar to Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride have been studied for their potential in treating cognitive disorders. For instance, certain pyrrolidine derivatives have been explored as histamine H3 antagonists, which can potentially treat cognitive disorders and Alzheimer's disease due to their impact on neurotransmitter release (Brioni et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
pyrrolidin-3-ylmethyl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(9-2-1-3-9)13-7-8-4-5-11-6-8;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEUJWIVTBMPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718610 | |
| Record name | (Pyrrolidin-3-yl)methyl cyclobutanecarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride | |
CAS RN |
1220021-53-3 | |
| Record name | (Pyrrolidin-3-yl)methyl cyclobutanecarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)


![3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397309.png)

![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
![2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397312.png)
![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)
